molecular formula C18H16N4O4 B557526 Fmoc-L-Dap(N3)-OH CAS No. 684270-46-0

Fmoc-L-Dap(N3)-OH

Cat. No.: B557526
CAS No.: 684270-46-0
M. Wt: 352,34 g/mole
InChI Key: ZITYCUDVCWLHPG-INIZCTEOSA-N
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Description

Fmoc-L-Dap(N3)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-2,3-diaminopropanoic acid azide, is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-2,3-diaminopropanoic acid, with an azide group (-N3) attached to the side chain. This compound is widely used in peptide synthesis and has significant applications in various fields of scientific research.

Mechanism of Action

Target of Action

Fmoc-L-Dap(N3)-OH, also known as Fmoc-|A-azido-Ala-OH, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a unique set of interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of peptides. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of the biomolecules can enhance the self-assembly process . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Dap(N3)-OH typically involves the protection of the amino groups of L-2,3-diaminopropanoic acid with the Fmoc group, followed by the introduction of the azide group. The process can be summarized as follows:

    Protection of Amino Groups: The amino groups of L-2,3-diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Introduction of Azide Group: The azide group is introduced by reacting the protected amino acid with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Fmoc-L-Dap(N3)-OH can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in solvents like DMF or DMSO.

    Reduction: Reducing agents like triphenylphosphine or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

    Cycloaddition: Copper(I) catalysts in solvents like water or ethanol.

Major Products:

    Substitution Reactions: Formation of substituted derivatives with amine or thiol groups.

    Reduction Reactions: Formation of the corresponding amine derivative.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Chemistry: Fmoc-L-Dap(N3)-OH is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups and facilitate the introduction of azide functionalities. This allows for the synthesis of complex peptides and proteins with specific modifications.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling and click chemistry applications, enabling the visualization and tracking of biomolecules in living cells.

Medicine: this compound has potential applications in drug discovery and development. The compound can be used to synthesize peptide-based drugs and prodrugs with improved stability and bioavailability. Additionally, the azide group allows for the conjugation of therapeutic agents to targeting moieties, enhancing drug delivery and efficacy.

Industry: In the industrial sector, this compound is used in the production of functional materials such as hydrogels and nanomaterials. These materials have applications in tissue engineering, drug delivery, and diagnostics.

Comparison with Similar Compounds

    Fmoc-L-Dab(N3)-OH: Similar to Fmoc-L-Dap(N3)-OH but with a different side chain structure.

    Fmoc-L-Orn(N3)-OH: Another azide-containing amino acid derivative with a different side chain.

    Fmoc-L-Lys(N3)-OH: Contains an azide group on the side chain of lysine.

Uniqueness: this compound is unique due to its specific side chain structure, which provides distinct reactivity and properties compared to other azide-containing amino acids. The presence of both the Fmoc protecting group and the azide functionality allows for versatile applications in peptide synthesis, bioorthogonal chemistry, and material science.

Properties

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYCUDVCWLHPG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477785
Record name AG-G-63082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684270-46-0
Record name AG-G-63082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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